molecular formula C11H14N2O B12840478 (+)-Cytisine CAS No. 55821-72-2

(+)-Cytisine

Numéro de catalogue: B12840478
Numéro CAS: 55821-72-2
Poids moléculaire: 190.24 g/mol
Clé InChI: ANJTVLIZGCUXLD-BDAKNGLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Cytisine is a naturally occurring alkaloid and a potent, selective partial agonist of the neuronal α4β2 nicotinic acetylcholine receptor (nAChR), which plays a critical role in the brain's reward pathways . Its unique chiral structure serves as a key pharmacophore for investigating nicotinic receptor function and has inspired the development of synthetic analogs like varenicline . This mechanism of action, where it partially stimulates receptors to alleviate cravings while simultaneously blocking the effects of nicotine, makes it an invaluable tool for studying addiction and developing smoking cessation therapies . Research indicates that beyond its well-documented role in nicotine addiction, cytisine shows promising research applications in modulating ethanol consumption and has demonstrated antidepressant efficacy in preclinical models, acting through pathways involving 5-HT1A receptors, BDNF, and mTOR signaling . The compound has a pharmacokinetic profile characterized by rapid absorption and a mean half-life of approximately 4.8 hours, necessitating a specific dosing regimen in clinical research contexts . With a defined molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, this compound is offered as a high-purity chemical tool to support rigorous scientific inquiry into nAChR-mediated processes and their implications for treating neurological and psychiatric conditions . This product is strictly For Research Use Only.

Propriétés

Numéro CAS

55821-72-2

Formule moléculaire

C11H14N2O

Poids moléculaire

190.24 g/mol

Nom IUPAC

(1S,9R)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m1/s1

Clé InChI

ANJTVLIZGCUXLD-BDAKNGLRSA-N

SMILES isomérique

C1[C@@H]2CNC[C@H]1C3=CC=CC(=O)N3C2

SMILES canonique

C1C2CNCC1C3=CC=CC(=O)N3C2

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Cytisine typically involves the extraction from natural sources or chemical synthesis. One common method is the extraction from the seeds of Laburnum anagyroides using solvents like ethanol or methanol. The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain pure this compound.

Analyse Des Réactions Chimiques

1.2. N-Acylation Reactions

(+)-Cytisine undergoes acylation at its alicyclic nitrogen (position 3):

  • Reagents : 1,2-azole-3-, pyridine-3-, pyridine-4-, and adamantane-1-carbonyl chlorides.

  • Conditions : Dichloromethane, triethylamine, room temperature.

  • Yields : 52–87%, with rotational isomers observed in NMR due to restricted C(O)-N bond rotation .

Table 1: Representative N-Acyl Derivatives of this compound

DerivativeAcyl GroupYield (%)Rotational Isomer Ratio
1a Isoxazole-3-carbonyl782:3
1d Pyridine-3-carbonyl651:1
1f Adamantane-1-carbonyl873:2

2.1. Boc Protection

  • Purpose : Prevents undesired side reactions during hydrogenation.

  • Method : Treatment with Boc₂O under Pd(OH)₂-C catalysis (1 atm H₂, MeOH, reflux).

  • Outcome : N-Boc-protected intermediates (e.g., 17 ) are stable and isolable .

2.2. TFA Deprotection

  • Conditions : Trifluoroacetic acid (TFA) at room temperature.

  • Application : Cleaves Boc groups to regenerate free amines (e.g., 15 , 17a ) .

Conformational Effects on Reactivity

The axial conformation of this compound dominates (3:1 ratio over equatorial) due to an intramolecular NH···N hydrogen bond . This conformation influences:

  • Protonation : The axial form has lower steric hindrance, favoring protonation at physiological pH (pKa ~8.6) .

  • Receptor Binding : The A–B distance (4.96 Å between N⁺ and carbonyl O) aligns with nicotinic acetylcholine receptor (nAChR) requirements .

Figure 1: Axial vs. Equatorial Conformers

ParameterAxial ConformerEquatorial Conformer
NH···N Distance2.12 Å3.45 Å
Protonation Energy−204.3 kcal/mol−198.7 kcal/mol
A–B Distance4.96 Å5.12 Å

Challenges in Functionalization

  • Over-Reduction : Hydrogenation of N-benzyl groups without Boc protection yields methyl derivatives (15 ) instead of desired alcohols .

  • Stereochemical Control : Suzuki coupling of 9-bromocytisine (18 ) requires precise conditions to avoid racemization .

Analytical Characterization

  • NMR : Rotational isomers in N-acyl derivatives show distinct ¹H/¹³C signals (e.g., 1a–d ) .

  • IR : Carbonyl stretches at 1613–1640 cm⁻¹ (acyl) and 1656–1657 cm⁻¹ (cytisine lactam) .

Biological Implications

  • Smoking Cessation : Partial agonism at α4β2 nAChR mimics nicotine, reducing withdrawal symptoms .

  • Toxicity : LD₅₀ (mice, IV) = 2 mg/kg; teratogenic effects noted .

Applications De Recherche Scientifique

Historical Context

Historically utilized in Eastern European countries for over four decades, (+)-Cytisine is now gaining traction in Western countries due to its cost-effectiveness and favorable safety profile .

Smoking Cessation

The primary application of this compound is in smoking cessation programs. Numerous randomized controlled trials have demonstrated its efficacy compared to placebo and other treatments:

  • Efficacy : A systematic review indicated that participants using this compound were significantly more likely to quit smoking compared to those receiving placebo (risk ratio = 2.65) and were also more effective than nicotine replacement therapies (risk ratio = 1.36) .
  • Safety : The adverse effects reported are generally mild, including gastrointestinal disturbances and sleep-related issues, which are less frequent than those associated with varenicline .

Comparative Studies

Recent studies have positioned this compound as non-inferior to varenicline regarding smoking cessation outcomes, with some trials suggesting it may even be more effective due to fewer side effects and lower costs .

Treatment ComparisonEfficacy (RR)Adverse Effects (RR)
Cytisine vs Placebo2.651.19
Cytisine vs NRT1.361.24
Cytisine vs Varenicline0.961.37

Cost-Effectiveness

The cost-effectiveness of this compound is notable; it is significantly cheaper than both varenicline and nicotine replacement therapies. This affordability makes it an attractive option for public health initiatives aimed at reducing smoking rates globally .

Case Report on Overdose

A compelling case study documented a 64-year-old woman who accidentally ingested high doses of this compound during her smoking cessation treatment without experiencing serious adverse effects, highlighting its safety profile even at elevated dosages .

Observational Studies

The DESTINA study observed that 77.1% of participants reported satisfaction with their treatment using this compound, with a post-treatment abstinence rate of 76% . These findings underscore the compound's potential as an effective therapeutic agent.

Future Research Directions

Despite the promising results associated with this compound, further research is warranted to explore its long-term efficacy and safety in diverse populations. Multi-center clinical trials comparing this compound directly with other smoking cessation aids could provide deeper insights into its relative effectiveness and broaden its application in addiction treatment beyond nicotine dependence .

Mécanisme D'action

(+)-Cytisine: exerts its effects by binding to nicotinic acetylcholine receptors in the brain. It acts as a partial agonist, meaning it activates the receptor but produces a weaker response compared to nicotine. This partial activation helps to reduce withdrawal symptoms and cravings in individuals trying to quit smoking. The primary molecular targets are the α4β2 nicotinic acetylcholine receptors, which are involved in the release of dopamine, a neurotransmitter associated with pleasure and reward.

Comparaison Avec Des Composés Similaires

Structural Analogues: Vasicinol and Quinolizidine Derivatives

(+)-Cytisine shares structural homology with vasicinol, another alkaloid isolated from Peganum harmala. Both compounds exhibit a quinolizidine backbone, but vasicinol features additional hydroxylation and a distinct bicyclic ring system (Fig. 1). X-ray crystallography reveals that cytisine’s ring B adopts a flattened chair conformation, while vasicinol’s geometry varies slightly due to substituent differences . These structural nuances influence receptor binding affinities. For example, cytisine’s α7nAChR activation is more potent than vasicinol’s, which lacks significant nAChR affinity .

Table 1: Structural and Physical Properties of Cytisine and Vasicinol

Property This compound Vasicinol
Molecular Formula C₁₁H₁₄N₂O C₁₁H₁₃N₂O₂
Molecular Weight (g/mol) 190.24 205.23
Boiling Point (°C) 218 (at 0.3 kPa) Not reported
Key Functional Groups Lactam, tertiary amine Hydroxyl, lactam
Receptor Specificity α4β2, α7nAChRs Minimal nAChR affinity
Pharmacological Analogues: Varenicline and Nicotine

This compound is often compared to varenicline, a synthetic α4β2 nAChR partial agonist approved for smoking cessation. Both compounds reduce nicotine cravings by mimicking nicotine’s effects but with lower intrinsic activity, thereby preventing withdrawal symptoms.

Neuroprotective Analogues: Bupropion and Fluoxetine

Instead, its neuroprotection in TLE arises from α7nAChR-mediated glutamate reduction and synaptic remodeling inhibition . In contrast, fluoxetine (a selective serotonin reuptake inhibitor) requires serotonin/norepinephrine pathways to exert antidepressant effects, which cytisine’s activity is independent of .

Key Contrasts in Neuropharmacology

  • Cytisine : α7nAChR-dependent neuroprotection, anti-epileptic via cholinergic modulation.
  • Fluoxetine : Serotonergic pathway dependence; synergistic effects observed when combined with subthreshold cytisine doses .

Activité Biologique

Cytisine, a naturally occurring alkaloid primarily isolated from the seeds of the Laburnum anagyroides plant, has garnered significant attention for its diverse biological activities. This compound has been extensively studied for its pharmacological properties, particularly in the context of smoking cessation, neuroprotection, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of (+)-Cytisine, supported by data tables and case studies.

Overview of Biological Activities

Cytisine exhibits a range of biological activities that can be categorized as follows:

  • Smoking Cessation : Cytisine is recognized as an effective aid for smoking cessation, demonstrating efficacy comparable to other treatments like varenicline.
  • Neuroprotective Effects : The compound interacts with neuronal nicotinic acetylcholine receptors (nAChRs), suggesting potential benefits in neurodegenerative conditions.
  • Cardiovascular Protection : Cytisine has been shown to exert protective effects on cardiovascular health.
  • Antitumor Activity : Preliminary studies indicate that cytisine may have anticancer properties.
  • Regulation of Blood Sugar : There is emerging evidence that cytisine may play a role in blood glucose regulation.

Pharmacological Mechanisms

The primary mechanism of action for cytisine involves its agonistic activity on nAChRs. This interaction is crucial for its effects on nicotine addiction and withdrawal symptoms. Additionally, cytisine's influence on neurotransmitter systems may contribute to its mood-regulating properties and impact on food intake and motor activity .

Efficacy in Smoking Cessation

A randomized controlled trial involving 1452 participants assessed the effectiveness of cytisine compared to varenicline. The results indicated:

  • Verified 6-month continuous abstinence rates :
    • Cytisine group: 11.7%
    • Varenicline group: 13.3%

Despite being slightly less effective than varenicline, cytisine was associated with fewer adverse effects, particularly gastrointestinal issues .

Case Study: Long-term Treatment Regimen

A retrospective study analyzed the effectiveness of a 40-day cytisine treatment regimen across seven smoking cessation centers. The findings were as follows:

  • Biochemically confirmed smoking abstinence at 6 months:
    • Cytisine: 50.5%
    • Varenicline: 55.9%

This study suggested that while cytisine may be less effective than varenicline, it presents a favorable safety profile with significantly fewer adverse events (4.4% for cytisine vs. 33.3% for varenicline) .

Comparative Efficacy Table

Treatment TypeParticipantsAbstinence Rate (%)Adverse Events (%)
Cytisine72511.74.4
Varenicline72713.333.3
Cytisine (40-day)54350.5N/A

Neuroprotective Properties

Cytisine's interaction with nAChRs extends beyond smoking cessation; it also shows promise in neuroprotection. Research indicates that cytisine may help mitigate neurodegenerative processes by influencing neurotransmitter release and reducing excitotoxicity .

Additional Therapeutic Potential

Recent studies have explored cytisine's potential in treating conditions such as:

  • Alcohol Dependence : Evidence suggests that cytisine may reduce alcohol consumption behaviors.
  • Cardiovascular Diseases : Cytisine has demonstrated protective effects against myocardial ischemia in animal models.
  • Cancer : Preliminary findings indicate possible anticancer properties, warranting further investigation into its mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.